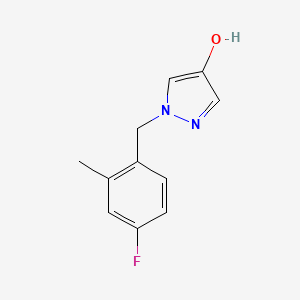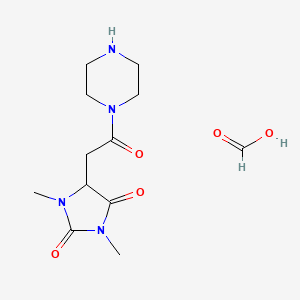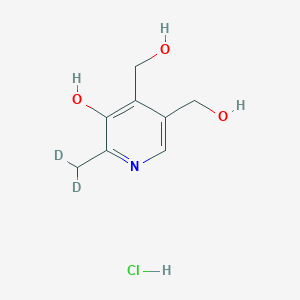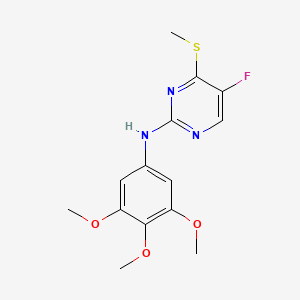
1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole ring, the aromatic benzyl group, and the electronegative fluorine atom. The presence of these functional groups would likely confer certain chemical properties to the compound, such as polarity and potential reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity. The aromatic rings might contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Perspectives
- Pyrazoles, including structures similar to "1-(4-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol," have shown a wide spectrum of biological activities. A review highlights detailed synthetic approaches and analyzes their medical significance, indicating that methyl-substituted pyrazoles possess potent medicinal properties with applications in various fields of medicinal chemistry (Sharma et al., 2021).
Antioxidant Activity Analysis
- Analytical methods for determining antioxidant activity have been reviewed, which could be relevant for evaluating the antioxidant potential of compounds like "1-(4-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol." These methods include various tests based on the transfer of hydrogen atoms or electrons, providing a foundation for assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Synthesis of Heterocycles
- The reactivity of pyrazoline derivatives makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. A study reviews the preparation and application of these derivatives in creating diverse classes of heterocycles, emphasizing the versatile reactivity and potential for generating innovative compounds (Gomaa & Ali, 2020).
Multicomponent Synthesis for Bioactive Derivatives
- Recent developments in multicomponent reactions for synthesizing biologically active molecules containing the pyrazole moiety have been summarized. This review covers antibacterial, anticancer, antifungal, antioxidant, and various other activities of pyrazole derivatives obtained via multicomponent reactions, highlighting the efficiency and versatility of this approach (Becerra et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
The study of novel pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often studied for their potential biological activities. Future research could involve studying the synthesis, characterization, and biological testing of this compound .
Eigenschaften
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-4-10(12)3-2-9(8)6-14-7-11(15)5-13-14/h2-5,7,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQPENBBFWHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)


![Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B1411837.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)


![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)

![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)


